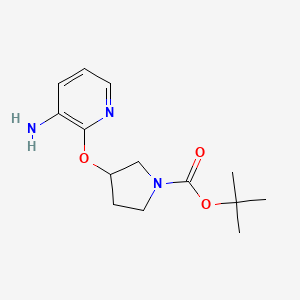
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
The pyrrolidine ring in the structure is a common motif in many natural products and pharmaceuticals, suggesting that this compound might interact with biological targets in a way similar to these molecules .
The carboxylate ester group could potentially be hydrolyzed in the body to yield a carboxylic acid and an alcohol . This could potentially alter the compound’s solubility and distribution characteristics.
Biological Activity
Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS No. 1824530-82-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including key research findings, case studies, and a summary of relevant data.
- Molecular Formula : C14H21N3O3
- Molecular Weight : 279.33 g/mol
- CAS Number : 1824530-82-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the aminopyridine moiety suggests potential interactions with neurotransmitter systems, particularly those related to cognitive functions and neuroprotection.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, compounds structurally related to Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine have shown promising results against various cancer cell lines:
These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential effectiveness of these compounds in cancer therapy.
Neuroprotective Effects
The structural characteristics of Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine suggest its potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter levels and protect against neurodegeneration:
- Mechanism : Inhibition of oxidative stress and modulation of apoptotic pathways.
- Case Studies : Research has indicated that compounds with a pyrrolidine backbone can enhance neuronal survival in models of neurodegeneration.
Pharmacological Studies
In pharmacological evaluations, Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine has been tested for its effects on various biological systems:
Enzyme Inhibition
Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in conditions such as diabetes and obesity.
Safety and Toxicity
Preliminary toxicity assessments have shown that Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine has a favorable safety profile at therapeutic doses. Further studies are necessary to establish a comprehensive toxicity profile.
Properties
IUPAC Name |
tert-butyl 3-(3-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAALYNGYTZCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















